

DQP-997-74 experimental protocol for cell culture

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Compound of Interest

Compound Name: DQP-997-74

Cat. No.: B12370085

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Application Notes and Protocols for DQP-997-74

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Introduction

DQP-997-74 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor (NMDAR) with high selectivity for subunits GluN2C and GluN2D.[1][2][3] As a member of the dihydroquinoline-pyrazoline (DQP) class of compounds, **DQP-997-74** offers a valuable tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDARs.[1][2][3] These receptors are implicated in various neurological disorders, and their selective inhibition is a promising therapeutic strategy.[1][2] These application notes provide detailed protocols for the in vitro characterization of **DQP-997-74** in cell culture systems.

Quantitative Data Summary

The following tables present representative data on the in vitro activity of **DQP-997-74**.

Table 1: In Vitro Inhibitory Activity of **DQP-997-74** on NMDAR Subtypes

NMDAR Subtype	IC50 (μM)
GluN2C	0.069
GluN2D	0.035
GluN2A	5.2
GluN2B	16

Data adapted from literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Cytotoxicity of **DQP-997-74** in a Neuronal Cell Line (e.g., SH-SY5Y)

Treatment Duration	IC50 (μM)
24 hours	> 100
48 hours	85.3
72 hours	52.1

Hypothetical data for illustrative purposes.

Experimental Protocols

This protocol describes the general procedure for maintaining a neuronal cell line (e.g., SH-SY5Y) suitable for studying the effects of **DQP-997-74**.

- Cell Line: SH-SY5Y (human neuroblastoma cell line)
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells

in fresh medium and re-plate at the desired density.

This protocol outlines the use of the MTT assay to determine the effect of **DQP-997-74** on cell viability.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

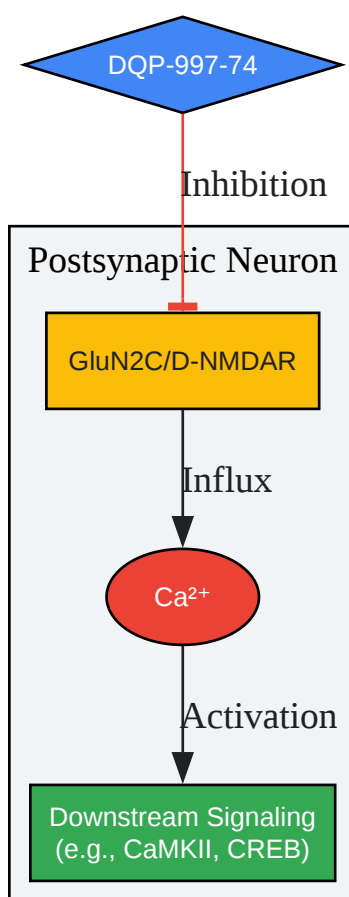
- **Cell Seeding:** Seed SH-SY5Y cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of culture medium and incubate overnight.
- **Compound Preparation:** Prepare a stock solution of **DQP-997-74** in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
- **Cell Treatment:** Remove the old medium from the wells and add 100 μ L of the **DQP-997-74** dilutions. Include a vehicle control (DMSO at the same concentration as the highest **DQP-997-74** concentration).
- **Incubation:** Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
- **MTT Addition:** Add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[\[5\]](#)
- **Formazan Solubilization:** Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[\[5\]](#)
- **Absorbance Measurement:** Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.[\[4\]](#)[\[7\]](#)
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

This protocol describes the detection of apoptosis induced by **DQP-997-74** using flow cytometry.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Cell Seeding and Treatment:** Seed SH-SY5Y cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Treat the cells with **DQP-997-74** at various concentrations for the desired duration.

- Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cells once with cold PBS.
- Staining: Resuspend the cell pellet in 100 μ L of 1X Annexin V binding buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) staining solution.[10]
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
- Sample Preparation for Flow Cytometry: Add 400 μ L of 1X Annexin V binding buffer to each tube.[10]
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[9][10]

Visualizations



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Caption: **DQP-997-74** signaling pathway.



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Caption: Experimental workflow for the MTT assay.

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